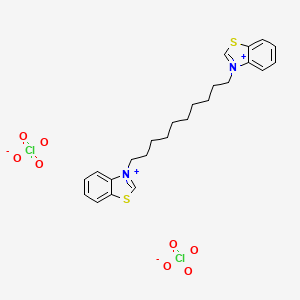
Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is a chemical compound known for its unique structure and properties It is a member of the benzothiazolium family, characterized by the presence of benzothiazole rings linked by a decane chain and associated with perchlorate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate typically involves the reaction of benzothiazole derivatives with a decane-1,10-diyl linker under specific conditions. The process often requires the use of perchloric acid or perchlorate salts to introduce the perchlorate ions into the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate may involve large-scale synthesis using continuous flow reactors or batch reactors. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. The purification process may include crystallization, filtration, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The benzothiazole rings can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazolium derivatives, while substitution reactions can produce a wide range of substituted benzothiazolium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is used as a reagent in various synthetic processes. Its unique structure allows it to participate in complex chemical reactions, making it valuable in the development of new materials and compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical studies.
Medicine
In medicine, Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is explored for its potential therapeutic applications. Its unique properties may allow it to act as a drug candidate for specific diseases, although further research is needed to fully understand its medical potential.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate involves its interaction with specific molecular targets. The benzothiazole rings can interact with proteins, enzymes, and nucleic acids, leading to various biological effects. The decane linker provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets. The perchlorate ions may also play a role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, dibromide: Similar structure but with bromide ions instead of perchlorate.
Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, dichloride: Similar structure but with chloride ions instead of perchlorate.
Uniqueness
Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is unique due to the presence of perchlorate ions, which impart specific properties such as enhanced reactivity and stability. The decane linker also provides flexibility, allowing the compound to interact with a wide range of molecular targets.
Propiedades
Número CAS |
5284-75-3 |
|---|---|
Fórmula molecular |
C24H30Cl2N2O8S2 |
Peso molecular |
609.5 g/mol |
Nombre IUPAC |
3-[10-(1,3-benzothiazol-3-ium-3-yl)decyl]-1,3-benzothiazol-3-ium;diperchlorate |
InChI |
InChI=1S/C24H30N2S2.2ClHO4/c1(3-5-11-17-25-19-27-23-15-9-7-13-21(23)25)2-4-6-12-18-26-20-28-24-16-10-8-14-22(24)26;2*2-1(3,4)5/h7-10,13-16,19-20H,1-6,11-12,17-18H2;2*(H,2,3,4,5)/q+2;;/p-2 |
Clave InChI |
FKXYCDHDQSLNPE-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)[N+](=CS2)CCCCCCCCCC[N+]3=CSC4=CC=CC=C43.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


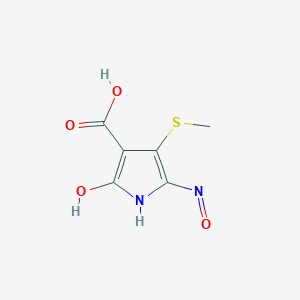
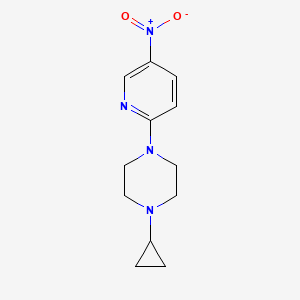
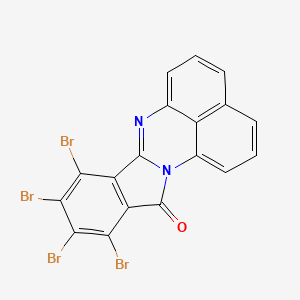
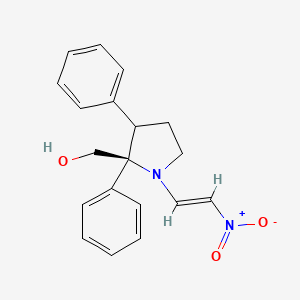

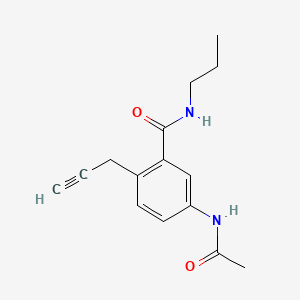
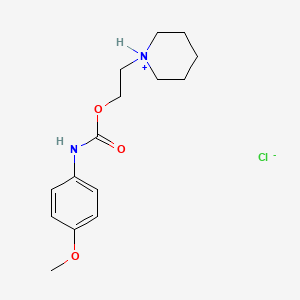

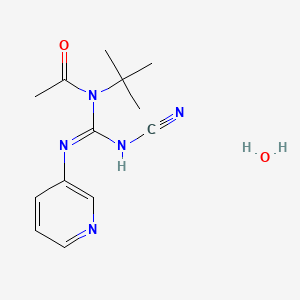
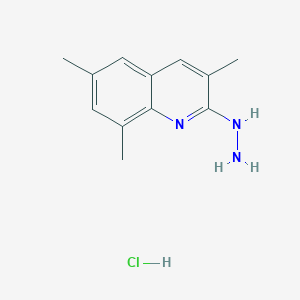

![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
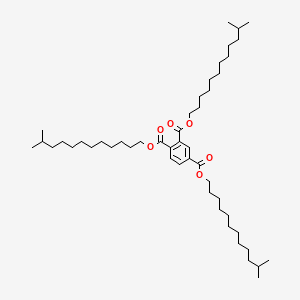
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
